Volinanserin
Descripción general
Descripción
Volinanserin, también conocido por su nombre de código de desarrollo MDL-100,907, es un antagonista altamente selectivo del receptor 5-HT2A. Este compuesto se ha utilizado ampliamente en la investigación científica para investigar la función del receptor 5-HT2A, que juega un papel crucial en diversos procesos neurológicos. Aunque se probó en ensayos clínicos como un posible antipsicótico, antidepresivo y tratamiento para el insomnio, nunca se comercializó .
Aplicaciones Científicas De Investigación
Volinanserin tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
Volinanserin ejerce sus efectos uniéndose selectivamente y antagonizando el receptor 5-HT2A. Este receptor está involucrado en la modulación de la liberación de neurotransmisores, incluyendo la dopamina y la serotonina, que son cruciales para la regulación del estado de ánimo y las funciones cognitivas. Al bloquear el receptor 5-HT2A, this compound puede modular estos sistemas de neurotransmisores, aliviando potencialmente los síntomas de los trastornos psiquiátricos .
Compuestos Similares:
Ketanserina: Otro antagonista del receptor 5-HT2A con antagonismo adicional del receptor adrenérgico alfa-1.
Ritanserina: Un antagonista selectivo del receptor 5-HT2A/2C.
Pimavanserina: Un agonista inverso selectivo del receptor 5-HT2A utilizado en el tratamiento de la psicosis de la enfermedad de Parkinson.
Unicidad de this compound: this compound se distingue por su alta selectividad para el receptor 5-HT2A, con una actividad mínima en otros sitios receptores. Esta selectividad lo convierte en una herramienta valiosa en la investigación para aislar los efectos del antagonismo del receptor 5-HT2A sin efectos fuera del objetivo .
Análisis Bioquímico
Biochemical Properties
Volinanserin is known for its high selectivity towards the 5-HT2A receptor . It weakly binds to 5-HT2C, α1-adrenergic, and sigma receptors . The nature of these interactions is primarily antagonistic, meaning that this compound binds to these receptors and inhibits their activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate head-twitch response (HTR) in mice and intracranial self-stimulation (ICSS) depression in rats . These effects are believed to be mediated through its antagonistic action on the 5-HT2A receptor .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on the 5-HT2A receptor . By binding to this receptor, it inhibits the receptor’s activity, thereby modulating the cellular processes that the receptor is involved in .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it has been shown that this compound has similar potency, effectiveness, and time-course to attenuate DOI–induced HTR in mice and ICSS depression in rats .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, it was found that this compound had similar potency to attenuate DOI–induced HTR in mice and ICSS depression in rats .
Metabolic Pathways
Specific information on the metabolic pathways that this compound is involved in is currently limited. Given its role as a 5-HT2A receptor antagonist, it is likely that it interacts with enzymes and cofactors involved in serotonin metabolism .
Transport and Distribution
Given its role as a 5-HT2A receptor antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .
Subcellular Localization
Given its role as a 5-HT2A receptor antagonist, it is likely that it localizes to the same compartments or organelles as this receptor .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Volinanserin involucra varios pasos clave:
Protección del Isonipecotato de Etilo: El isonipecotato de etilo se protege con anhídrido Boc para formar n-boc-4-piperidinecarboxilato de etilo.
Intercambio Éster-Amida: Este intermedio sufre un intercambio éster-amida con N-Metoxi-metilamina HCl en presencia del agente de acoplamiento CDI para producir 1-Boc-4-[metoxi(metil)carbamoyl]piperidina.
Síntesis de Cetona de Weinreb: La benzilación con 1,2-Dimetoxibenceno produce 1-Boc-4-(3,4-dimetoxi-benzoyl)piperidina.
Desprotección: La eliminación ácida del grupo protector de uretano da como resultado (3,4-dimetoxi-fenil)-piperidin-4-il-metanona.
Reducción: La cetona se reduce con borohidruro de sodio para formar (3,4-Dimetoxi-fenil)-piperidin-4-il-metanol.
Resolución y Alquilación: El alcohol se resuelve y el nitrógeno secundario sufre una alquilación SN2 con bromuro de 4-fluorofeniletilo para completar la síntesis de this compound.
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la ruta sintética descrita anteriormente se puede escalar para fines industriales, involucrando técnicas y equipos estándar de síntesis orgánica.
Tipos de Reacciones:
Oxidación y Reducción: this compound puede sufrir reacciones de reducción, como la reducción de cetonas a alcoholes utilizando borohidruro de sodio.
Sustitución: La síntesis involucra una alquilación SN2, donde un nitrógeno secundario se alquila con bromuro de 4-fluorofeniletilo.
Reactivos y Condiciones Comunes:
Borohidruro de Sodio: Se utiliza para la reducción de cetonas.
Agente de Acoplamiento CDI: Facilita el intercambio éster-amida.
Anhídrido Boc: Se utiliza para la protección de aminas.
Bromuro de 4-Fluorofeniletilo: Se utiliza en el paso final de alquilación.
Productos Principales:
(3,4-Dimetoxi-fenil)-piperidin-4-il-metanol: Un intermedio en la síntesis.
This compound: El producto final.
Comparación Con Compuestos Similares
Ketanserin: Another 5-HT2A receptor antagonist with additional alpha-1 adrenergic receptor antagonism.
Ritanserin: A selective 5-HT2A/2C receptor antagonist.
Pimavanserin: A selective 5-HT2A receptor inverse agonist used in the treatment of Parkinson’s disease psychosis.
Uniqueness of Volinanserin: this compound is distinguished by its high selectivity for the 5-HT2A receptor, with minimal activity at other receptor sites. This selectivity makes it a valuable tool in research for isolating the effects of 5-HT2A receptor antagonism without off-target effects .
Actividad Biológica
Volinanserin, also known as MDL100907, is a highly selective antagonist of the serotonin 5-HT2A receptor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in various neuropsychological disorders, including schizophrenia and substance use disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects in preclinical models, and relevant clinical findings.
This compound exhibits a strong affinity for the 5-HT2A receptor, with its R-enantiomer binding with a higher affinity (Ki ~ 0.4 nM) compared to its racemic form (Ki ~ 2.1 nM) . The selectivity of this compound for the 5-HT2A receptor is approximately 100-fold greater than for other serotonin receptor subtypes . This selectivity makes it a valuable tool in studying the role of the 5-HT2A receptor in various physiological and pathological processes.
Effects on Drug Addiction
Research has shown that this compound can mitigate withdrawal symptoms in drug-addicted models. For instance, a study demonstrated that this compound significantly inhibited heroin-induced abnormal motor activities and withdrawal behaviors in male mice . This effect is attributed to its antagonistic action on the 5-HT2A receptor, which is implicated in reinforcing drug-seeking behavior.
Antipsychotic Potential
This compound has been evaluated for its antipsychotic properties through various behavioral assays. In one study, it was shown to effectively block head-twitch responses (HTR) induced by hallucinogenic compounds like DOI and LSD in mice . The compound's ability to reverse intracranial self-stimulation (ICSS) depression induced by mescaline further supports its potential as an antipsychotic agent .
Schizophrenia Treatment
This compound has been investigated as a treatment for schizophrenia. It was previously in Phase III clinical trials aimed at assessing its efficacy and safety for chronic schizophrenia patients. However, development was discontinued due to unsatisfactory results in acute schizophrenia cases . Despite this setback, ongoing research continues to explore its potential benefits for sleep maintenance insomnia and other psychiatric conditions .
Data Summary
The following table summarizes key findings from various studies on this compound:
Propiedades
IUPAC Name |
(R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTGXYRHXAGCFP-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047363 | |
Record name | Volinanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139290-65-6 | |
Record name | (+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139290-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Volinanserin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139290656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Volinanserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16351 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Volinanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VOLINANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW71EE171J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.